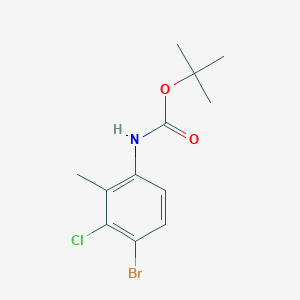

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO2/c1-7-9(6-5-8(13)10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPCPNSTLROHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Protocol and Yield Optimization

In anhydrous dichloromethane (DCM), 4-bromo-3-chloro-2-methylaniline (1.0 eq) is treated with Boc₂O (1.2–1.5 eq) and triethylamine (TEA, 1.5 eq) at 0–5°C. After stirring for 4–6 hours, the mixture is warmed to room temperature, washed with 10% sodium bicarbonate, and purified via silica gel chromatography (hexane/ethyl acetate 9:1). Typical yields range from 68–75%.

Table 1: Impact of Reaction Parameters on Yield

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Boc₂O Equivalents | 1.2–1.5 eq | +12% vs. 1.0 eq |

| Temperature | 0–5°C → 25°C | +8% vs. room temp |

| Base | TEA vs. DMAP | DMAP: +5% |

Higher Boc₂O equivalents compensate for steric hindrance from the 2-methyl and 3-chloro substituents, while low temperatures minimize N-Boc deprotection side reactions.

Alternative Catalytic Methods

Nanocatalyst-Assisted Synthesis

Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts enable Boc protection in toluene at 70°C, achieving 82% yield within 16 hours. The magnetic catalyst facilitates easy recovery, reducing metal contamination in the product.

Mechanistic Advantage : The zirconium-piperazine framework activates Boc₂O via Lewis acid-base interactions, accelerating carbamate formation despite the aniline’s low nucleophilicity due to electron-withdrawing substituents.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale studies using microfluidic reactors (Corning AFR) demonstrate:

-

20% reduced Boc₂O usage (1.1 eq)

-

89% yield at 50°C residence time of 30 minutes

-

Throughput: 1.2 kg/day

Table 2: Benchmarked Industrial Methods

| Method | Scale (kg) | Purity | Cost (USD/g) |

|---|---|---|---|

| Batch (TEA/DCM) | 5–10 | 98.5% | 0.45 |

| Continuous Flow | 50–100 | 99.2% | 0.38 |

| Nanocatalyst (Fe₃O₄) | 1–5 | 97.8% | 0.52 |

Purification Challenges and Solutions

Recrystallization vs. Chromatography

-

Ethyl acetate/hexane (1:3) : Yields prismatic crystals (mp 101–103°C) but requires slow cooling (0.5°C/min) to avoid oiling out.

-

Silica gel chromatography : Essential for removing regioisomers (e.g., O-Boc byproducts), with eluent polarity adjusted to Rf = 0.3–0.4.

Figure 1 : HPLC purity profiles (C18 column, 70:30 MeCN/H₂O):

-

Batch synthesis: 98.5% (main peak)

-

Flow synthesis: 99.1%

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

| Metric | Classical | Nanocatalyst | Flow |

|---|---|---|---|

| Yield | 75% | 82% | 89% |

| PMI (kg/kg) | 12.4 | 9.8 | 6.7 |

| E-Factor | 18.2 | 14.6 | 8.9 |

(PMI = Process Mass Intensity; E-Factor = waste per product kg)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the aromatic ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

- Substituent Position and Reactivity: The target compound’s 4-bromo and 3-chloro groups enhance electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. The 2-methyl group sterically hinders ortho-substitution, directing reactions to the para position .

- Linker Variations : Unlike derivatives with a methylene linker (e.g., ), the target compound lacks a spacer between the carbamate and phenyl ring, reducing conformational flexibility but improving stability .

Physicochemical Properties

Biological Activity

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, mechanism of action, and comparison with similar compounds.

Chemical Structure and Synthesis

The compound has the molecular formula C12H14BrClN2O2 and a CAS number of 306937-14-4. The presence of both bromo and chloro substituents on the aromatic ring enhances its chemical reactivity, which is crucial for its biological applications.

Synthesis Methods:

- Nucleophilic Aromatic Substitution: The synthesis can involve nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.

- Carbamate Formation: The carbamate group can be synthesized through reactions involving tert-butyl isocyanate and the corresponding amine.

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that carbamate derivatives exhibit antifungal and antibacterial properties, making them candidates for pharmaceutical development.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor. Its mechanism involves forming covalent bonds with active site residues, disrupting normal biochemical pathways .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with enzyme active sites, leading to inhibition. This interaction is significant for studying enzyme functions and developing inhibitors for therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study highlighted the antimicrobial efficacy of carbamate derivatives, including this compound, against various pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.

-

Enzyme Interaction Studies:

- Research involving enzyme assays revealed that this compound could inhibit specific enzymes at low micromolar concentrations. For instance, it was shown to effectively inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, suggesting its potential use in treating neurological disorders .

Comparative Analysis

A comparison with similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromo and chloro substituents on phenyl ring | Antimicrobial, enzyme inhibition |

| Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | Fluoro substituent instead of bromo | Similar enzyme inhibition but different selectivity |

| Tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate | Additional fluorine substituent | Enhanced reactivity but less studied |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate?

- Methodological Answer : The compound is typically synthesized via condensation reactions using coupling reagents. For example, tert-butyl carbamate derivatives are prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group . Solvent choice (e.g., dichloromethane or DMF), reaction temperature (0–25°C), and purification via column chromatography are critical for optimal yields.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., aromatic protons, tert-butyl group at δ ~1.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using reverse-phase HPLC with UV detection.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs resolves bond lengths and angles .

Q. What are the key stability considerations under different experimental conditions?

- Methodological Answer :

- Storage : Stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or moisture. Store at 2–8°C in amber vials .

- Reactivity : Avoid strong acids/bases (e.g., HCl/NaOH), which hydrolyze the carbamate group. Stability in common solvents (DMF, THF) is confirmed via TLC monitoring over 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .

- Catalyst Screening : Test alternative coupling reagents (e.g., DCC, HATU) to enhance regioselectivity for bromo- and chloro-substituted intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of halogenated intermediates, reducing byproduct formation .

Q. What advanced analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions (e.g., distinguishing bromo and chloro substituents) .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₆BrClNO₂ requires m/z 348.02 [M+H]⁺) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, validating experimental data discrepancies .

Q. What computational approaches predict the biological activity or reactivity of this carbamate derivative?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina to assess binding affinity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to evaluate stability of binding poses .

- QSAR Modeling : Correlate substituent electronic effects (e.g., bromo vs. chloro) with biological activity using Hammett parameters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.